4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
CAS No.: 36085-44-6
Cat. No.: VC1700531
Molecular Formula: C14H18Cl3N3S
Molecular Weight: 366.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36085-44-6 |
|---|---|
| Molecular Formula | C14H18Cl3N3S |
| Molecular Weight | 366.7 g/mol |
| IUPAC Name | 6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H |
| Standard InChI Key | GJPGAKKPKZEVGZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl |
Introduction
Chemical Identity and Structure
4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a thiazolo-fused seven-membered nitrogen heterocycle with a specific 4-chlorophenylmethyl substituent at position 6. The compound has been researched for its neurological properties, particularly related to dopaminergic activity.
Basic Properties
The chemical structure consists of a thiazole ring fused to a seven-membered azepine ring, with a 4-chlorophenylmethyl substituent at position 6 of the azepine ring and an amine group at position 2 of the thiazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications .
Structural Characteristics and Physical Properties
The compound presents several key structural features that contribute to its chemical and pharmacological profile:
Structural Elements
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A fused bicyclic ring system consisting of a thiazole and an azepine ring
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A 4-chlorophenylmethyl substituent at position 6
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A primary amine at position 2 of the thiazole ring
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Dihydrochloride salt form
The molecule incorporates multiple nitrogen atoms in its heterocyclic structure, providing potential hydrogen bonding sites that influence its interactions with biological targets. The 4-chlorophenyl group contributes to the compound's lipophilicity and binding properties .
Pharmacological Properties and Biological Activity
4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride exhibits significant pharmacological properties, particularly related to dopaminergic activity.
Receptor Binding Profile
The compound is structurally related to B-HT 920 (talipexole), which is a known dopamine receptor agonist. Based on studies with similar compounds in the thiazolo[4,5-d]azepine class, B-HT 958 likely exhibits:
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Affinity for dopamine D2 receptors
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Potential agonist activity at dopamine receptors
Studies on related compounds provide insight into the likely mechanism of action. For instance, research indicates that similar thiazolo[4,5-d]azepine derivatives function as dopamine receptor agonists, with effects on dopamine release and receptor-mediated responses .
Structure-Activity Relationships
The structure-activity relationship of thiazolo[4,5-d]azepine compounds reveals that:
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The thiazole-azepine scaffold provides a favorable orientation for interaction with dopamine receptors
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The nature of substituents at position 6 significantly influences receptor selectivity and potency
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The 4-chlorophenylmethyl group in B-HT 958 may enhance binding to specific dopamine receptor subtypes compared to other substituents (e.g., allyl group in talipexole)
Comparative Analysis with Related Compounds
Comparison with Talipexole (B-HT 920)
Talipexole (5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-D]azepine-2-amine dihydrochloride), also known as B-HT 920, is a structurally related compound that differs primarily in the substituent at position 6 (allyl group instead of 4-chlorophenylmethyl) .
| Property | B-HT 958 | Talipexole (B-HT 920) |
|---|---|---|
| Structure | Thiazolo[4,5-d]azepine with 4-chlorophenylmethyl at position 6 | Thiazolo[4,5-d]azepine with allyl group at position 6 |
| CAS Number | 36085-44-6 | 36085-73-1 |
| Formula | C₁₄H₁₈Cl₃N₃S | C₁₀H₁₆ClN₃S (monohydrochloride) |
| Primary Activity | Dopamine receptor agonist (presumed) | Dopamine D₂/D₃ receptor agonist |
| Clinical Development | Research compound | Developed as medication (Talipexole) |
Talipexole has been developed as a dopamine receptor agonist and has been investigated for conditions like Parkinson's disease. The structural similarity between B-HT 958 and talipexole suggests comparable dopaminergic activity, though potentially with different receptor subtype selectivity or potency profiles .
Pharmacological Differentiation
Studies of related compounds indicate that modifications to the thiazolo[4,5-d]azepine scaffold can significantly impact pharmacological properties:
"The dopamine D2 agonists (−)-quinpirole hydrochloride and 5,6,7,8-tetrahydro-6-(2-propen-1-yl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride (B-HT 920) had the same dopamine release inhibition effects on caudate putamen and nucleus accumbens (core and shell) on the basis of their EC₅₀ values and efficacies."
This suggests that B-HT 958, with its 4-chlorophenylmethyl substituent, may display a distinct pharmacological profile compared to B-HT 920, potentially affecting its receptor subtype selectivity, efficacy, or tissue distribution properties.
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